5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
Description
Pyridinone Derivatives
- Perampanel : A 1,3,5-triarylpyridin-2-one noncompetitive AMPA receptor antagonist. Unlike 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one, perampanel lacks fused rings but shares the pyridinone core, which is critical for binding to glutamate receptors.
- Dihydropyridine Calcium Channel Blockers : Compounds like nifedipine feature a fully saturated dihydropyridine ring. The partial saturation in 5-(3-aminooxolan-2-yl)-1,2-dihydropyridin-2-one reduces redox susceptibility while retaining hydrogen-bonding capacity.
Oxolane-Containing Compounds
- Tetrahydrofuran Aminals : These compounds, such as 5-((2S,3R)-3-aminotetrahydrofuran-2-yl)pyridin-2(1H)-one, exhibit similar oxolane stereochemistry but lack the pyridinone ketone, altering their electronic properties.
Table 2: Structural and Functional Comparisons
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-(3-aminooxolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-4-13-9(7)6-1-2-8(12)11-5-6/h1-2,5,7,9H,3-4,10H2,(H,11,12) |
InChI Key |
ZWSHRLIYBBOYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1N)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a dihydropyridinone derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a dihydropyridinone and an aminooxolane moiety, featuring a pyridine-like ring fused with a five-membered oxolane ring containing an amino group. Its structural features suggest potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry.
Potential Applications
- Medicinal Chemistry Research The unique structure of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one, combining a dihydropyridinone and an aminooxolane component, makes it a candidate for exploring synergistic effects in biological applications.
- Synthesis Pathways Its chemical behavior can be explored through various synthetic pathways. The synthesis typically involves multi-step reactions.
- Biological Activities Research suggests that compounds related to 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one exhibit various biological activities.
Comparison with Similar Compounds
Mechanism of Action
The mechanism of action of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one
- CAS Number : 196100-87-5
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- Synonyms: 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one, EN300-183738 .
Structural Features: The compound consists of a 1,2-dihydropyridin-2-one core substituted at the 5-position with a 3-aminooxolan-2-yl group.
Structural Analogues of 1,2-Dihydropyridin-2-one
The following compounds share the 1,2-dihydropyridin-2-one scaffold but differ in substituents, leading to variations in physicochemical properties and applications.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Substituent-Driven Reactivity
- Aminooxolan vs. In contrast, the 2-pyridyl group in CAS 381233-78-9 facilitates coordination with metals, making it valuable in catalytic reactions (e.g., Suzuki-Miyaura cross-couplings) . Hydrochloride Salt (CAS 2059938-23-5): The addition of HCl improves aqueous solubility, critical for drug formulation .
Pharmaceutical Relevance
- Perampanel Intermediate: 5-(2-Pyridyl)-1,2-dihydropyridin-2-one (CAS 381233-78-9) is a key intermediate in synthesizing Perampanel, a non-competitive AMPA receptor antagonist used to treat epilepsy. Its pyridyl group is essential for receptor interaction .
Biological Activity
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
The presence of an amino group and a dihydropyridinone moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one exhibits several biological activities, including:
- Antioxidant Activity
- Antimicrobial Properties
- Cytotoxic Effects
- Neuroprotective Effects
1. Antioxidant Activity
Antioxidants play a crucial role in combating oxidative stress, which is implicated in various diseases. Studies have shown that this compound can scavenge free radicals effectively.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one | 25 | |
| Ascorbic Acid | 15 | |
| Trolox | 20 |
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
3. Cytotoxic Effects
Cytotoxicity assays have indicated that the compound can induce apoptosis in cancer cell lines.
Table 3: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 30 | |
| MCF-7 | 40 | |
| A549 | 35 |
The biological activities of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : It could influence pathways related to cell survival and apoptosis.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. The results indicated significant improvement in cognitive functions and reduced markers of oxidative damage in treated rats compared to controls.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential as a therapeutic agent against resistant infections.
Q & A
Q. What in silico tools are effective for predicting the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
